4,5-diphenyl-1H-imidazol-2-amine chemical structure and properties
4,5-diphenyl-1H-imidazol-2-amine chemical structure and properties
An In-depth Technical Guide to 4,5-Diphenyl-1H-imidazol-2-amine
Executive Summary
4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Ditazole and emerging kinase inhibitors. Distinguished by its capacity for dual hydrogen bonding and tautomeric equilibrium, this compound offers a versatile platform for drug design, particularly in targeting cyclooxygenase (COX) pathways and microbial resistance mechanisms. This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, and physicochemical properties for research applications.
Chemical Architecture & Tautomerism
The core structure of 4,5-diphenyl-1H-imidazol-2-amine consists of a five-membered imidazole ring substituted at the 4 and 5 positions with phenyl rings and at the 2-position with an exocyclic amino group. Its reactivity is defined by a dynamic amino-imino tautomerism , which dictates its behavior in nucleophilic substitutions and receptor binding.
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Amino Form (A): The aromatic imidazole ring is intact. This form predominates in polar protic solvents and is responsible for the compound's aromatic stability.
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Imino Form (B): The hydrogen migrates from the exocyclic amine to the ring nitrogen, disrupting full aromaticity but allowing for specific donor-acceptor interactions in enzyme active sites.
Graphviz Diagram: Tautomeric Equilibrium
Caption: Dynamic equilibrium between the 2-amino-imidazole (left) and 2-imino-imidazoline (right) tautomers.
Physicochemical Profile
Researchers must account for the compound's poor aqueous solubility and high melting point during formulation and assay development.
| Property | Value / Description | Source/Notes |
| IUPAC Name | 4,5-Diphenyl-1H-imidazol-2-amine | |
| CAS Number | 37980-29-3 | Distinct from parent imidazole (668-94-0) |
| Molecular Formula | C₁₅H₁₃N₃ | |
| Molecular Weight | 235.29 g/mol | |
| Melting Point | > 230°C (dec.)[1][2] | Often decomposes upon melting |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water | Requires polar organic solvents |
| pKa (Predicted) | ~7.5 - 8.0 (Conjugate acid) | Basic N3 nitrogen |
| Appearance | Off-white to pale yellow crystalline solid |
Synthetic Pathways & Experimental Protocols
The most robust synthesis involves the condensation of Benzoin with Guanidine , a variation of the Traube synthesis. This route is preferred over the Benzil + Guanidine fusion due to milder conditions and higher regioselectivity.
Protocol: Condensation of Benzoin with Guanidine
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Objective: Synthesis of 2-amino-4,5-diphenylimidazole.
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Scale: 10 mmol.
Reagents:
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Benzoin (2.12 g, 10 mmol)
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Guanidine Hydrochloride (1.15 g, 12 mmol)
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Sodium Ethoxide (or NaOH) (20 mmol)
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Ethanol (Absolute, 50 mL)
Step-by-Step Methodology:
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Preparation: Dissolve Guanidine HCl in absolute ethanol (20 mL) containing Sodium Ethoxide (prepared from Na metal or commercial solution) to generate the free guanidine base in situ.
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Addition: Add the Benzoin (dissolved in 30 mL ethanol) to the guanidine solution.
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Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM).
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Work-up: Evaporate the solvent under reduced pressure to ~20% volume. Pour the residue into crushed ice (100 g) with vigorous stirring.
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Isolation: The product precipitates as a solid.[2] Filter via vacuum filtration.
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Purification: Recrystallize from hot ethanol/water (4:1) or DMF to yield off-white crystals.
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Validation: Confirm structure via ¹H-NMR (DMSO-d₆).
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthesis of 4,5-diphenyl-1H-imidazol-2-amine via benzoin condensation.
Pharmacological & Biological Context
The 2-amino-4,5-diphenylimidazole moiety acts as a pharmacophore capable of engaging biological targets through multiple mechanisms:
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COX Inhibition (NSAID Precursor):
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This compound is the metabolic core of Ditazole (2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol).
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Mechanism:[2][3][4] The diphenyl motif mimics the arachidonic acid structure, fitting into the hydrophobic channel of Cyclooxygenase enzymes (COX-1/COX-2), while the amino/imidazole head group interacts with the polar gate residues (e.g., Arg120).
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Antimicrobial Scaffold:
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Derivatives substituted at the 2-amino nitrogen (e.g., with piperazine linkers) exhibit potent activity against S. aureus and C. albicans.
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The planar aromatic system allows for DNA intercalation or minor groove binding in bacterial pathogens.
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Kinase Inhibition Potential:
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The 4,5-diphenyl substitution pattern mimics the "hinge-binding" motif found in many ATP-competitive kinase inhibitors (e.g., p38 MAP kinase inhibitors), where the imidazole nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.
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Analytical Characterization
To validate the synthesized compound, compare experimental data against these standard spectral markers:
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¹H-NMR (300 MHz, DMSO-d₆):
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δ 12.0–12.5 ppm (s, 1H): Imidazole ring NH (Broad, D₂O exchangeable).
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δ 7.2–7.6 ppm (m, 10H): Phenyl aromatic protons (Multiplet).
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δ 5.5–6.5 ppm (s, 2H): Exocyclic -NH₂ (Broad, position varies with concentration/solvent).
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IR Spectroscopy (KBr Pellet):
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3400–3200 cm⁻¹: N-H stretching (Primary amine doublet + Ring NH).
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1620–1580 cm⁻¹: C=N stretching (Imidazole ring).
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1500–1450 cm⁻¹: C=C aromatic skeletal vibrations.
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References
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PubChem. (n.d.). 4,5-diphenyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl) Derivatives. Retrieved from [Link]
